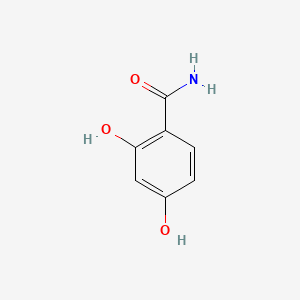

2,4-Dihydroxybenzamide

説明

Context within the Benzamide (B126) Chemical Class

2,4-Dihydroxybenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.orgontosight.ai Benzamides are a cornerstone in medicinal chemistry, with members of this class exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.org The specific arrangement of a carboxamide group and two hydroxyl groups on the phenyl ring of this compound imparts it with unique chemical properties and the potential for diverse biological interactions. ontosight.ai These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. wikipedia.org

The structural relatives of this compound, such as salicylamides (2-hydroxybenzamides) and other polyhydroxy benzamides, are also recognized for their biological significance. nih.gov The spatial orientation of the amide protons in this compound is noted to be more similar to that in salicylamide (B354443) than in its isomer, 2,5-dihydroxybenzamide, which can influence its interaction with target molecules. wikipedia.org

Historical Perspective on Early Research Endeavors

The history of this compound is intrinsically linked to the exploration of its parent compounds, resorcinol (B1680541) and salicylic (B10762653) acid. Resorcinol (benzene-1,3-diol) was first prepared and chemically analyzed in 1864 by Austrian chemist Heinrich Hlasiwetz and his collaborator Ludwig Barth. wikipedia.org The parent acid of the compound in focus, 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid), is a carboxyl derivative of resorcinol. acs.org Early research in the 20th century included studies on the preparation of various acyl and alkyl derivatives of resorcinol, indicating a growing interest in modifying this core structure for various applications. nih.gov

While a definitive first synthesis of this compound is not readily found in early literature, its preparation is a logical extension of the established chemistry of its precursors. For instance, a 2004 study describes the synthesis of this compound from its corresponding methyl ester, methyl 2,4-dihydroxybenzoate (B8728270), by reaction with ammonia. chemicalbook.com This suggests that early research endeavors likely focused on the fundamental reactions of these dihydroxybenzoic acid derivatives. The chemical properties of 2,4-dihydroxybenzoic acid, possessing characteristics of both resorcinol and salicylic acid, made it a target for organic synthesis, particularly as an intermediate for dyes and pharmaceuticals. chemspider.com

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on its derivatives and their potential therapeutic applications. A prominent trend is the investigation of its derivatives as inhibitors of various enzymes. For instance, derivatives of this compound have been explored as tyrosinase inhibitors, which are important in the cosmetic and medicinal industries for controlling melanin (B1238610) production. nih.gov

Recent studies have also ventured into creating hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which have demonstrated interesting antibacterial and antiproliferative activities. chemspider.com One such derivative showed extremely low inhibitory concentration against a glioblastoma cell line. chemspider.com Furthermore, the this compound scaffold has been incorporated into more complex molecules, such as N-benzimidazole-derived carboxamides, which have been evaluated for their antiproliferative and antioxidative potential. ontosight.ai A 2,4-dihydroxy-substituted derivative in this class showed selective activity against the MCF-7 breast cancer cell line. ontosight.ai

The compound and its derivatives are also being investigated for their role in plant immunity. Recent findings show that 2,4-dihydroxybenzoic acid, a direct precursor, and its glycosylated form are native salicylic acid derivatives in plants that play a role in disease resistance. chemeo.com

Significance of this compound as a Research Scaffold

Perhaps the most significant role of this compound in modern research is its use as a foundational scaffold in fragment-based drug design (FBDD). oas.org FBDD is a powerful strategy for identifying and optimizing lead compounds in drug discovery. oas.org The this compound core, often referred to as the "resorcinol amide" fragment, has proven to be a critical starting point for developing highly potent and selective inhibitors of various therapeutic targets.

A landmark example of its importance is in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. chemicalbook.comnih.gov The this compound scaffold was identified as a lead molecule in the discovery of AT13387 (onalespib), a potent Hsp90 inhibitor that has advanced into clinical trials. chemicalbook.com The dihydroxy-substituted phenyl ring is crucial for binding to the N-terminal ATP-binding site of Hsp90. usitc.gov The success of this scaffold has spurred the synthesis of numerous other Hsp90 inhibitors based on the 2,4-dihydroxyphenyl core, including those with thiadiazole and other heterocyclic moieties. usitc.gov This highlights the immense value of this compound as a validated and versatile starting point for the rational design of novel therapeutics.

Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₇NO₃ | nih.govusitc.gov | |

| Molecular Weight | 153.14 | g/mol | acs.orgusitc.gov |

| CAS Number | 3147-45-3 | acs.orgusitc.gov | |

| Melting Point (Tfus) | 551.70 | K | acs.org |

| Normal Boiling Point (Tboil) | 673.88 | K | acs.org |

| Enthalpy of Fusion (ΔfusH°) | 26.29 | kJ/mol | acs.org |

| Enthalpy of Vaporization (ΔvapH°) | 76.87 | kJ/mol | acs.org |

| LogP (Octanol/Water Partition Coefficient) | 0.197 | acs.org | |

| Water Solubility (log10WS) | -0.74 | mol/l | acs.org |

Structure

3D Structure

特性

IUPAC Name |

2,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUJCQYKTGNRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062868 | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-45-3 | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2QA7KU4DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Dihydroxybenzamide

Regioselective Synthesis Strategies for 2,4-Dihydroxybenzamide Core Structure

The regioselective synthesis of the this compound core is crucial for controlling the placement of functional groups and ensuring the desired substitution pattern. A common approach involves the amidation of 2,4-dihydroxybenzoic acid or its derivatives. For instance, 2,4-dihydroxybenzamides can be synthesized from their corresponding methyl esters. researchgate.netresearchgate.net

A significant challenge in the synthesis is the selective functionalization of the two hydroxyl groups, which possess different reactivities. The hydroxyl group at the 4-position is generally more nucleophilic than the one at the 2-position due to electronic effects. This difference can be exploited for regioselective reactions. For example, in the synthesis of related 4-alkoxy-2-hydroxybenzaldehydes, a cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) has been shown to be highly regioselective for the 4-hydroxyl group, achieving up to 95% isolated yields. nih.gov This method offers a practical approach with a broad substrate scope and good yields, overcoming limitations of traditional methods that often lead to mixtures of products. nih.gov While this specific example is for a benzaldehyde, the underlying principles of regioselectivity due to the differential acidity of the hydroxyl groups are applicable to the this compound core.

Another strategy for regioselective synthesis involves the use of protecting groups to temporarily block one of the hydroxyl groups, directing subsequent reactions to the unprotected site. The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.

Furthermore, variations of classical reactions like the Vilsmeier-Haack reaction have been employed for the large-scale preparation of related compounds such as 2,4-dihydroxybenzaldehyde, a precursor for this compound. google.com The use of specific solvents like acetonitrile (B52724) and low temperatures are key factors in achieving high yields and purity in these reactions. google.com

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is a key area of research, as modifications at the amide nitrogen can significantly impact the biological activity of the resulting compounds. These derivatives can be broadly categorized into N-alkyl and N-aryl substituted benzamides.

A general and widely used method for the synthesis of N-substituted amides is the condensation of a carboxylic acid with an amine, often facilitated by a coupling agent. For the synthesis of N-substituted 2,4-dihydroxybenzamides, 2,4-dihydroxybenzoic acid can be coupled with a variety of primary or secondary amines. For instance, N-(2,2-diethoxyethyl)-2,5-dihydroxybenzamide has been synthesized by heating methyl 2,5-dihydroxybenzoate (B8804636) with aminoacetal. acs.org Similarly, N-hexyl-3,4-dihydroxybenzamide has been prepared through the reaction of the corresponding acid with hexylamine. iucr.org

The synthesis of N-aryl benzamides often follows a similar coupling strategy. For example, N-(aryl) benzamides have been synthesized for the treatment of amyloid and synuclein (B1168599) diseases. google.com In some cases, multi-step sequences are required to prepare the necessary substituted amine precursors before the final condensation step. nih.gov

The following table provides examples of synthesized N-substituted dihydroxybenzamide derivatives and the methods used:

| Derivative Name | Starting Materials | Reagents and Conditions | Reference |

| N-(2,2-Diethoxyethyl)-2,5-dihydroxybenzamide | Methyl 2,5-dihydroxybenzoate, Aminoacetal | Heat at 100 °C | acs.org |

| N-Hexyl-3,4-dihydroxybenzamide | 3,4-Dihydroxybenzoic acid, Hexylamine | Coupling agent (e.g., EDCI, HOBt) | iucr.org |

| N-(2-chloro-4-nitrophenyl)-2,4-dihydroxybenzamide | 2,4-Dimethoxybenzoic acid, 2-chloro-4-nitro aniline | General procedure A followed by D | nih.gov |

| N,N'-(butane-1,4-diyl)bis(2,3-dihydroxybenzamide) | 2,3-dihydroxybenzoic acid derivative, 1,4-diaminobutane | Flash column chromatography | unimi.it |

| 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dihydroxybenzamide | 5-adamantan-1-yl-2,4-dihydroxybenzoic acid, 2,4-dihydroxybenzylamine | Not specified | google.com |

Functional Group Interconversion and Derivatization at Hydroxyl Positions

The hydroxyl groups of this compound are key sites for functional group interconversion and derivatization, allowing for the fine-tuning of the molecule's properties. Common transformations include O-alkylation and O-acylation.

Regioselective O-alkylation of the 4-hydroxyl group can be achieved due to its higher nucleophilicity. As mentioned earlier, methods developed for related dihydroxy aromatic compounds, such as the use of cesium bicarbonate, can provide high yields of the 4-O-alkylated product. nih.gov For large-scale synthesis of related compounds, selective O-arylation and O-alkylation have been key steps. pharmtech.com The choice of a suitable protecting group for one of the hydroxyls is also a critical factor in achieving selective O-alkylation at the other position. pharmtech.com

O-acylation can be performed using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. The selectivity of acylation can also be influenced by the reaction conditions and the steric and electronic properties of the acylating agent.

The following table summarizes different functional group interconversions at the hydroxyl positions of dihydroxybenzamide and related structures:

| Reaction Type | Reagent(s) | Key Conditions | Product Type | Reference |

| O-Alkylation | Alkyl halide, CsHCO₃ | Acetonitrile, 80 °C | 4-O-alkylated product | nih.gov |

| O-Arylation | 2-ethanesulfonyl-5-chloropyridine | Not specified | O-arylated product | pharmtech.com |

| O-Acylation | Acetic anhydride, NaOH | pH 6-7 | Acetylated product | nih.gov |

| Demethylation (O-dealkylation) | Boron tribromide (BBr₃) | Dichloromethane | Dihydroxy product from dimethoxy precursor | google.commdpi.com |

Strategies for Introducing Halogen and Alkyl Substituents on the Aromatic Ring

Introducing halogen and alkyl substituents onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. The positions of these substitutions are directed by the existing hydroxyl and amide groups.

Halogenation of aromatic rings is typically achieved through electrophilic aromatic substitution (EAS) reactions. libretexts.org For this compound, the hydroxyl groups are strong activating groups and ortho-, para-directing. Therefore, halogenation is expected to occur at the positions ortho and para to the hydroxyl groups. For example, nitration, a related EAS reaction, of a salicylaldehyde (B1680747) derivative has been shown to be regioselective. acs.org

Alkylation of the aromatic ring can be accomplished using Friedel-Crafts alkylation. libretexts.org This reaction involves an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts alkylation is known to have limitations, including the possibility of carbocation rearrangements and polyalkylation. libretexts.org A milder approach for introducing alkyl groups can be formylation followed by reduction. For instance, the formylation of p-methoxyphenol has been used as a step in the synthesis of more complex molecules. acs.org In another example, an adamantyl group has been introduced at the 5-position of the this compound scaffold. google.com

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The development of stereoselective synthesis methods for chiral this compound analogues is an emerging area of interest, particularly for applications in asymmetric catalysis and drug design. The introduction of chirality can lead to compounds with enhanced biological specificity and efficacy.

While specific examples of stereoselective synthesis directly targeting chiral this compound analogues are not abundant in the reviewed literature, general principles of asymmetric synthesis can be applied. One approach involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product. For instance, chiral amines can be used in the N-substitution reaction to generate chiral N-substituted this compound derivatives.

Another strategy is the use of chiral catalysts in reactions that create stereocenters. Recent advances in the asymmetric synthesis of chiral amides and peptides have highlighted the use of racemization-free coupling reagents, which could be applicable to the synthesis of chiral this compound derivatives. rsc.org Furthermore, the synthesis of chiral-at-metal octahedral complexes has been explored for various asymmetric transformations, suggesting a potential route for creating chiral environments for reactions involving this compound. researchgate.net

Scalable Synthesis Protocols for Research Applications

The development of scalable synthesis protocols for this compound and its derivatives is crucial for enabling their use in larger-scale research applications and potential commercial development. A scalable synthesis should be efficient, cost-effective, and safe.

For the large-scale preparation of 2,4-dihydroxybenzaldehyde, a precursor to this compound, a variation of the Vilsmeier-Haack reaction has been developed. google.com This process utilizes readily available starting materials and allows for the isolation of a stable intermediate salt, which simplifies purification on a large scale. google.com

In the context of drug discovery, the development of a large-scale synthesis of a glucokinase inhibitor with a 3,5-dihydroxybenzamide (B1360044) structure highlighted the importance of highly selective reactions and the choice of appropriate protecting groups to ensure high yield and purity in a scalable process. pharmtech.com The optimization of reaction conditions, such as solvent and temperature, is also a critical factor in developing scalable protocols.

The following table outlines key considerations for developing scalable synthesis protocols for this compound and its derivatives:

| Aspect | Key Considerations | Examples/Strategies | Reference(s) |

| Starting Materials | Availability and cost of starting materials | Use of commercially available and inexpensive precursors like resorcinol (B1680541). | google.com |

| Reaction Efficiency | High yields and selectivity to minimize waste and purification steps | Use of highly regioselective reactions, such as the cesium bicarbonate-mediated alkylation. | nih.gov |

| Process Simplification | Minimizing the number of synthetic steps and purification procedures | One-pot reactions; isolation of stable intermediates for easier handling and purification. | google.compharmtech.com |

| Safety and Environmental Impact | Use of less hazardous reagents and solvents | Exploring greener synthetic routes and minimizing the use of toxic chemicals. | rsc.org |

| Purification | Development of efficient and scalable purification methods | Crystallization; flash column chromatography. | google.comunimi.it |

Mechanistic Investigations of Biological Activities

Enzyme Inhibition and Modulation Studies

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stabilization, and activation of a wide range of "client" proteins. Many of these client proteins are essential for tumor cell growth and survival, including oncogenic kinases and transcription factors. The function of Hsp90 is dependent on its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP) within a pocket located in its N-terminal domain (NTD).

Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy. Small molecule inhibitors that compete with ATP for binding to the NTD can effectively block Hsp90 function. The inhibition is often marked by the upregulation of other heat shock proteins, such as Hsp70, as a cellular stress response.

Derivatives of 2,4-dihydroxybenzoic acid, the structural parent of 2,4-dihydroxybenzamide, have been specifically investigated as Hsp90 inhibitors. For instance, isoindoline (B1297411) amides of 2,4-dihydroxybenzoic acids have been disclosed in patent literature as a class of compounds targeting Hsp90, indicating that the this compound scaffold is a relevant pharmacophore for the design of inhibitors targeting the chaperone's N-terminal ATP-binding site. researchgate.net

The Trypanosome Alternative Oxidase (TAO) is a vital mitochondrial enzyme in the respiratory chain of African trypanosomes, the protozoan parasites responsible for human African trypanosomiasis (sleeping sickness). This enzyme is absent in mammalian hosts, making it a highly specific and attractive drug target.

Recent research has identified the this compound (2,4-DHB) scaffold as the basis for a new class of potent TAO inhibitors. nih.gov Mechanistic studies revealed that a derivative of this scaffold functions as a highly potent, noncompetitive, allosteric inhibitor of recombinant TAO (rTAO). nih.gov Unlike competitive inhibitors that bind to the enzyme's active site, this compound was shown through X-ray crystallography to occupy an allosteric binding site approximately 25 Å away from the catalytic pocket. nih.gov This binding mode induces a conformational change that inhibits enzyme activity without directly competing with the substrate.

The inhibition kinetics demonstrate the high potency of these compounds. The lead inhibitor from this series displayed low nanomolar inhibition against rTAO, which was comparable to or better than other known TAO inhibitors like ascofuranone (B1665194) and significantly more potent than salicylhydroxamic acid (SHAM). nih.gov The noncompetitive nature of the inhibition was confirmed by Lineweaver–Burk plot analysis. nih.gov This allosteric mechanism represents a sophisticated approach to enzyme inhibition, offering high specificity and potency against this essential parasite enzyme.

| Compound | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| 2,4-DHB Derivative (Compound 1) | Noncompetitive/Allosteric | 1.3 | 3.46 |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. This action leads to chromatin condensation and transcriptional repression. The human proteome contains 18 HDAC isoforms, which are grouped into four classes (I, IIa, IIb, III, and IV). As dysregulation of HDAC activity is linked to cancer, HDAC inhibitors have emerged as an important class of anti-cancer agents.

Benzamides are a well-established chemical class of HDAC inhibitors that typically function by chelating the zinc ion within the enzyme's active site. researchgate.net These inhibitors generally exhibit selectivity for Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8. researchgate.net The selectivity profile is crucial, as inhibiting different isoforms can lead to distinct biological outcomes.

Studies on various benzamide (B126) inhibitors have demonstrated clear patterns of isoform selectivity. For example, some N-(2-aminophenyl)benzamide compounds show potent inhibition of HDAC3, with significant selectivity over HDAC1 and HDAC2. researchgate.netacs.org Other clinically evaluated benzamides are noted for their selectivity for HDACs 1, 2, and 3, but not HDAC8. researchgate.net This selectivity is attributed to subtle structural differences in the active sites of the HDAC isoforms, which can be exploited by modifying the chemical structure of the inhibitor. The ability to selectively target specific HDAC isoforms is a key goal in developing next-generation therapeutics with improved efficacy and reduced side effects.

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |

|---|---|---|---|---|

| MS-275 | 180 | - | >25000 | >25000 |

| N-(2-aminophenyl)benzamide 24a | 930 | 85 | 12 | 4100 |

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily found in immune and epithelial cells. nih.gov Its specific function is to hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. By degrading cAMP to its inactive form, AMP, PDE4 effectively terminates cAMP signaling pathways. nih.govnih.gov

The inhibition of PDE4 prevents the breakdown of cAMP, leading to elevated intracellular cAMP levels. nih.gov This increase activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). nih.gov The activation of these pathways has a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release (e.g., TNF-α, interleukins) from various immune cells and the modulation of immune cell proliferation and function. nih.govnih.gov

Targeting PDE4 has been validated as an effective therapeutic strategy for a range of inflammatory conditions. nih.gov The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and developing inhibitors with specific subtype selectivity is an area of active research to optimize therapeutic effects while minimizing side effects. monash.edu While various small molecules have been developed as PDE4 inhibitors, the specific action of this compound on this enzyme is not yet established in the available literature.

Tyrosinase is a multifunctional, copper-containing oxidase that serves as the rate-limiting enzyme in the biochemical pathway of melanin (B1238610) biosynthesis. mdpi.com It catalyzes two key initial reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of further reactions to form melanin pigments. Overexpression or excessive activity of tyrosinase can lead to hyperpigmentation disorders.

The inhibition of tyrosinase is a primary strategy for controlling melanin production. Research has shown that compounds containing a 2,4-dihydroxy aromatic ring—also known as a 4-resorcinol moiety—are particularly effective tyrosinase inhibitors. nih.govelsevierpure.com This structural feature is present in this compound. Studies on the closely related compound, 2,4-dihydroxybenzaldehyde (B120756), have demonstrated that it acts as a potent competitive inhibitor of mushroom tyrosinase. researchgate.net

Competitive inhibitors typically resemble the enzyme's natural substrate (L-tyrosine) and bind to the active site, thereby preventing the substrate from binding and blocking the catalytic reaction. The established importance of the 2,4-dihydroxy substitution pattern across various classes of inhibitors, including chalcones and flavones, strongly suggests that this moiety plays a critical role in binding to the tyrosinase active site and exerting potent inhibitory activity. nih.gov

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate metabolism. Its primary function is to break down complex carbohydrates, such as starch and disaccharides, into simpler, absorbable monosaccharides like glucose. The activity of this enzyme directly impacts the rate of glucose absorption into the bloodstream following a meal.

Inhibition of alpha-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia (a spike in blood sugar after eating), particularly in the context of type 2 diabetes. mdpi.com By blocking the enzyme, inhibitors delay the digestion and absorption of carbohydrates, leading to a slower and lower rise in blood glucose levels. nih.gov

The mechanism of inhibition can be characterized through kinetic studies, which determine whether an inhibitor acts in a competitive, non-competitive, or mixed-type manner. nih.govnih.gov This is often visualized using Lineweaver–Burk plots. While various heterocyclic compounds, including some containing carboxamide structures, have been investigated as alpha-glucosidase inhibitors, specific kinetic data for this compound are not available in the reviewed scientific literature. mdpi.com

Other Enzyme Targets and Their Inhibitory Mechanisms

Beyond its more extensively studied interactions, this compound has been identified as an inhibitor of other key enzymes. Notably, it is recognized as a specific inhibitor of glutathione (B108866) reductase, an enzyme crucial for maintaining the reduced glutathione pool and protecting the cell from oxidative damage. chemicalbook.com The inhibition of this enzyme can lead to an increase in oxidative stress, which may contribute to the compound's observed biological effects.

Additionally, compounds structurally related to this compound, such as dihydroxybenzoic acids, are known to act as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net These enzymes play critical roles in various cellular processes, including collagen biosynthesis and hypoxic sensing. nih.govresearchgate.net Prolyl hydroxylases, a subset of 2OG oxygenases, are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.gov By inhibiting prolyl hydroxylases, this compound may stabilize HIF-1α, a transcription factor that orchestrates the cellular response to low oxygen conditions. This mechanism is a target for therapeutic intervention in conditions like anemia and inflammation. nih.govnih.gov The inhibitory action on these oxygenases is often achieved through mimicry of the 2-oxoglutarate co-substrate, with the inhibitor binding to the active site and preventing the enzyme's normal function. nih.gov

Cellular Pathway Modulation

This compound and its derivatives have been shown to modulate a variety of cellular pathways, leading to a range of biological outcomes. These include antiproliferative effects in cancer cells, modulation of inflammatory responses, mitigation of oxidative stress, and antimicrobial as well as antiparasitic activities.

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have shown potent inhibitory effects on Heat Shock Protein 90 (HSP90). nih.govebi.ac.uk HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell growth and survival, including EGFR and Akt. nih.govebi.ac.uk Inhibition of HSP90 by these benzamide derivatives leads to the degradation of these client proteins, resulting in the induction of apoptosis. nih.govebi.ac.uk This is evidenced by the activation of caspases-3, -8, and -9, and the cleavage of PARP. nih.govebi.ac.uk Furthermore, these compounds induce a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govebi.ac.uk

Another study on a derivative, 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, revealed its ability to induce cell cycle arrest in the G0/G1 phase in cancer cells. researchgate.net This effect was associated with the activation of p38 kinase and a decrease in the expression of cyclin D1, a key regulator of the G1 to S phase transition. researchgate.net The involvement of the 2,4-dihydroxyphenyl moiety appears to be crucial for this antiproliferative activity.

Antiproliferative Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Lines | Mechanism of Action | Effect on Cell Cycle |

|---|---|---|---|

| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides | Colorectal cancer (HCT116), NSCLC (A549, H460, H1975) | Inhibition of Heat Shock Protein 90 (HSP90), leading to degradation of client proteins (EGFR, Akt) and apoptosis induction. nih.govebi.ac.uk | Accumulation of cells in the sub-G1 phase. nih.govebi.ac.uk |

| 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one | Lung cancer (A549), Colon cancer (HT-29), Glioma (C6) | Activation of p38 kinase and downregulation of cyclin D1. researchgate.net | Cell cycle arrest in the G0/G1 phase. researchgate.net |

While direct evidence for the modulation of Toll-like Receptor (TLR) pathways by this compound is limited, the anti-inflammatory properties of structurally similar phenolic compounds suggest potential mechanisms. Phenolic compounds are known to exert anti-inflammatory effects through various pathways, including the inhibition of pro-inflammatory enzymes and modulation of transcription factors such as NF-κB. The TLR signaling pathway is a critical component of the innate immune response, and its activation leads to the production of inflammatory cytokines. It is plausible that this compound, like other phenolic compounds, could interfere with this pathway, potentially by inhibiting downstream signaling components or by acting as an antioxidant to reduce the oxidative stress that can amplify inflammatory responses.

2,4-Dihydroxybenzoic acid, the carboxylic acid analog of this compound, has been reported to possess moderate antioxidant and low radical scavenging activity. mdpi.com The antioxidant properties of dihydroxybenzoic acids are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. rsc.org This process, known as hydrogen atom transfer (HAT), is a primary mechanism of radical scavenging in non-polar environments. rsc.org

ROS Scavenging Mechanisms of Dihydroxybenzoic Acids

| Mechanism | Description | Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a phenolic hydroxyl group to a free radical. rsc.org | Predominantly in non-polar media. rsc.org |

| Single Electron Transfer (SET) | Transfer of a single electron from the dianionic form of the molecule to a free radical. rsc.org | Predominantly in aqueous solutions at physiological pH. rsc.org |

2,4-Dihydroxybenzoic acid has demonstrated antimicrobial properties against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and C. albicans. mdpi.com Studies on structurally related compounds provide insights into the potential mechanisms of action. For example, 2-hydroxy-4-methoxybenzaldehyde, a related benzaldehyde, is thought to exert its antibacterial effect against Staphylococcus aureus by targeting the cell membrane. nih.govresearchgate.net This leads to increased permeability and the release of intracellular contents. nih.govresearchgate.net It is plausible that this compound shares a similar mechanism, disrupting the integrity of the microbial cell membrane, which ultimately leads to cell death.

In the context of antifungal activity, a derivative, 2',4'-dihydroxychalcone, has been shown to inhibit Heat Shock Protein 90 (Hsp90) in Aspergillus fumigatus. nih.gov This inhibition disrupts the Hsp90-calcineurin pathway, which is crucial for fungal stress responses and virulence. nih.gov Given that the 2,4-dihydroxyphenyl moiety is a common feature, it is possible that this compound could also exert antifungal effects through a similar Hsp90 inhibitory mechanism.

Conjugates of 2,4-dihydroxybenzoate (B8728270) have shown potent antiparasitic activity against African trypanosomes, the causative agents of sleeping sickness. nih.govresearchgate.net The mechanism of action is centered on the disruption of the parasite's mitochondrion. nih.govresearchgate.net These compounds have been found to affect parasite respiration in a dose-dependent manner and to inhibit the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiratory chain that is absent in mammals. nih.govresearchgate.netnih.gov

Furthermore, these conjugates lead to a decrease in the mitochondrial membrane potential. nih.govresearchgate.net The targeted delivery of the 2,4-dihydroxybenzoate moiety to the mitochondrion, often facilitated by conjugation with lipophilic cations, significantly enhances its trypanocidal potency. nih.govresearchgate.net This targeted mitochondrial disruption represents a promising strategy for the development of new antiparasitic drugs with high selectivity for the parasite over the host.

Immunomodulatory Effects and Cytokine Production Regulation

While direct experimental studies on the immunomodulatory activity of this compound are not extensively documented in current literature, its mechanism of action provides a strong basis for such effects. Research has confirmed that this compound binds to the first bromodomain (BD1) of Bromodomain-containing protein 1 (BRD1), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.

BET proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. nih.govnih.gov Inhibitors of BET proteins are known to have significant anti-inflammatory, immunomodulatory, and anti-proliferative activities. nih.govnih.gov They function by competitively displacing BET proteins from chromatin, thereby suppressing the transcription of key pro-inflammatory and oncogenic genes. nih.govoup.com

The inhibition of BET proteins, such as BRD4, has been shown to suppress the production of inflammatory cytokines and impair the proliferation and activation of T-cells. oup.com Specifically, BET inhibitors can reduce the expression of critical cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov Studies on BRD1, the specific target of this compound, have demonstrated its role in regulating cytokine and matrix metalloproteinase (MMP) gene expression in a cell-specific manner. For instance, silencing BRD1 in monocyte-derived macrophages led to a decrease in the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Given that this compound is a confirmed ligand for a BET bromodomain, it is plausible that it exerts immunomodulatory effects by inhibiting the function of BRD1. This inhibition would interfere with the transcriptional activation of inflammatory genes, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, which is a hallmark of the therapeutic effect of BET inhibitors. nih.govnih.gov

Molecular Interaction Profiling

The molecular interactions of this compound have been elucidated through high-resolution X-ray crystallography, specifically in its complex with the first bromodomain of BRD1 (PDB ID: 6TN0). york.ac.uk This structural data provides a precise map of the binding mode and the key interactions that stabilize the protein-ligand complex.

Direct Ligand-Target Binding Affinity Assessments

The compound this compound was identified as a binder to the BRD1 bromodomain through fragment-based screening efforts that utilized high-throughput X-ray crystallography. york.ac.uk This structural confirmation serves as direct evidence of its engagement with the target. However, the primary study focused on validating a novel screening methodology involving crude reaction mixtures rather than the full biophysical characterization of each individual fragment. york.ac.ukresearchgate.net Consequently, while the binding has been structurally verified, specific quantitative metrics of binding affinity, such as the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), have not been reported in the available literature for the interaction between this compound and BRD1.

Table 1: Biophysical Interaction Data for this compound with BRD1

| Parameter | Value | Method | Source |

|---|---|---|---|

| PDB ID | 6TN0 | X-ray Crystallography | york.ac.uk |

| Binding Confirmation | Confirmed | X-ray Crystallography | york.ac.uk |

| Dissociation Constant (KD) | Not Reported | Not Applicable | - |

| IC50 | Not Reported | Not Applicable | - |

Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes

The stability of the this compound complex with the BRD1 bromodomain is significantly influenced by a network of specific hydrogen bonds. Analysis of the crystal structure (PDB ID: 6TN0) reveals that the ligand anchors itself within the acetyl-lysine binding pocket through these critical interactions.

The primary hydrogen bonding interactions involve:

A key hydrogen bond formed between the amide group of this compound and the side chain of asparagine residue Asn140. This interaction mimics the way the native acetyl-lysine ligand binds and is a canonical feature of inhibitor binding across the BET family. nih.gov

Water-mediated hydrogen bonds play a crucial role in stabilizing the complex. The hydroxyl groups of the ligand interact with conserved water molecules within the binding site, which in turn form hydrogen bonds with the protein backbone and side chains, such as with tyrosine residue Tyr97. nih.gov

These interactions are fundamental to the recognition and binding of the ligand.

Table 2: Key Hydrogen Bonding Interactions in the BRD1-2,4-Dihydroxybenzamide Complex (PDB: 6TN0)

| Ligand Atom/Group | Protein Residue/Water | Interaction Type |

|---|---|---|

| Amide (NH2) | Asn140 | Direct Hydrogen Bond |

| 2-Hydroxyl Group (-OH) | Conserved Water Molecule | Water-mediated H-Bond |

Investigation of Non-Covalent Interactions with Biological Macromolecules

Beyond hydrogen bonding, the affinity of this compound for the BRD1 bromodomain is supported by a range of other non-covalent interactions. These interactions collectively contribute to the stability and specificity of the binding.

Hydrophobic Interactions: The aromatic ring of this compound is positioned within a hydrophobic cavity formed by several key residues in the binding pocket. This includes interactions with the so-called "WPF shelf," a conserved motif of tryptophan, proline, and phenylalanine residues that provides a hydrophobic surface for ligand binding. nih.gov

The combination of directional hydrogen bonds and non-directional hydrophobic and van der Waals forces defines the molecular recognition of this compound by the BRD1 bromodomain.

Structure Activity Relationship Sar Studies of 2,4 Dihydroxybenzamide Derivatives

Elucidation of Essential Pharmacophores for Diverse Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of the 2,4-dihydroxybenzamide scaffold, several key pharmacophoric models have been identified that correlate with distinct biological actions.

The core this compound structure itself, featuring a resorcinol (B1680541) (1,3-dihydroxybenzene) ring attached to a carboxamide group, presents fundamental pharmacophoric features. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the amide group provides additional hydrogen bonding capabilities. The aromatic ring serves as a hydrophobic core.

For instance, in a study of 3-Nitro-2,4,6-trihydroxybenzamide derivatives designed as photosynthetic electron transport inhibitors, a predictive pharmacophore model was developed. This model identified three critical features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring feature. nih.gov This arrangement is crucial for the molecule's ability to interfere with photosynthetic processes.

Similarly, investigations into substituted benzyl benzamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing cardiovascular disease, revealed a pharmacophore defined by hydrophobic and aromatic functionalities. nih.gov The docking studies showed that the benzamide (B126) scaffold fits within the hydrophobic binding cleft of the CETP enzyme, highlighting the importance of the aromatic portions of the molecule for activity. nih.gov These findings underscore that the fundamental this compound structure can be elaborated upon to fit specific pharmacophoric models, enabling its application against a wide range of biological targets.

Impact of Substituent Effects on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of this compound derivatives can be finely tuned by altering the substituents on the aromatic ring. The nature, position, and size of these substituents dictate the molecule's interaction with its biological target.

A compelling example is found in a series of hydrazide–hydrazones derived from 2,4-dihydroxybenzoic acid, which were evaluated for their antiproliferative activity against various human cancer cell lines. The study demonstrated that the introduction of a nitrophenyl substituent dramatically influenced the inhibitory potency. mdpi.com Specifically, the derivative N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide showed exceptional cytotoxicity against the LN-229 glioblastoma cell line, with an extremely low IC₅₀ value of 0.77 µM. mdpi.com The position of the nitro group was also critical; derivatives with the nitro group at the 2-position or 3-position of the phenyl ring showed varied activity and selectivity against different cancer cell lines. mdpi.com

The table below summarizes the antiproliferative activity of selected 2,4-dihydroxybenzohydrazide derivatives, illustrating the impact of substituent effects.

| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) |

| 19 | 2-Nitro | 769-P (Renal) | 45.42 |

| H1563 (Lung) | 65.67 | ||

| LN-229 (Glioblastoma) | 130.17 | ||

| 20 | 3-Nitro | H1563 (Lung) | 70.94 |

| 21 | 4-Nitro | LN-229 (Glioblastoma) | 0.77 |

This table is based on data from a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid and their antiproliferative activity.

These findings clearly indicate that both the electronic properties (e.g., electron-withdrawing nitro group) and the position of the substituent are pivotal in determining the potency and the cancer cell line selectivity of these compounds.

Exploration of Benzamide Core Modifications and Their Influence on Bioactivity

Modifying the central benzamide core is a key strategy for altering the biological activity profile of this compound derivatives. Such modifications can change the molecule's shape, flexibility, and electronic properties, leading to new or enhanced interactions with biological targets.

One significant modification involves altering the amide linkage itself. For example, the synthesis of hydrazide–hydrazones from 2,4-dihydroxybenzoic acid hydrazide represents a modification where the simple amide is extended. mdpi.com This change introduces a new functional group that significantly impacts bioactivity, leading to potent antibacterial and antiproliferative agents. mdpi.com

Another approach is the construction of larger molecules by linking multiple benzamide units. In the development of estrogen receptor (ER) coregulator binding modulators, a "tris-benzamide" scaffold was investigated. acs.org This structure, composed of three linked benzamide units, was found to bind with high affinity to a shallow pocket in the ERα ligand-binding domain. Modifications to this extended core, such as altering the substituents on each benzamide unit, led to compounds with significantly improved binding affinity and cell growth inhibition compared to the initial lead compound. acs.org This demonstrates that elaborating the core structure can create molecules capable of interacting with more complex protein surfaces.

Furthermore, studies on benzamide-based histone deacetylase (HDAC) inhibitors have shown that the length of the molecule, which is determined by the linker connecting the benzamide "cap" group to the zinc-binding group, is a critical determinant of inhibitory activity. nih.govnih.gov Research indicated that a shorter molecular length often correlates with stronger HDAC inhibition, highlighting how modifications to the core structure's dimensions directly influence bioactivity. nih.govnih.gov

Influence of N-Substitution Patterns on Receptor Binding and Cellular Uptake

Substitution at the amide nitrogen (N-substitution) of the benzamide moiety profoundly affects how derivatives interact with receptors and their ability to cross cell membranes. These substitutions can introduce new interaction points, alter the molecule's conformation, and modify its physicochemical properties, such as lipophilicity and polarity.

The importance of N-substitution is evident in the development of modulators for the estrogen receptor. In a series of tris-benzamide derivatives, N-substituents like 2-hydroxyethyl and isobutyl groups were found to be critical for protein binding. acs.org A derivative where the positions of these substituents were inverted still showed comparable binding affinity, suggesting that the specific nature and spatial arrangement of these N-substituents are more important than their position along the tris-benzamide backbone for interaction with the receptor. acs.org

Beyond receptor binding, N-substitution also plays a role in cellular uptake and bioavailability. In silico analysis of N-substituted sulfonamide derivatives predicted high absorption in the gastrointestinal tract, a key feature for potential oral drug candidates. nih.gov The model suggested that these compounds are not substrates for P-glycoprotein, a transporter that can eject drugs from cells, further enhancing their potential for good cellular uptake. nih.gov This indicates that carefully chosen N-substituents can improve the pharmacokinetic properties of benzamide derivatives.

Design and Optimization of Mitochondrion-Targeting Moieties for Enhanced Efficacy

Mitochondria are crucial organelles involved in cellular energy production and apoptosis, making them an attractive target for therapeutic intervention, particularly in cancer and neurodegenerative diseases. nih.gov A key strategy to enhance the efficacy of bioactive compounds is to attach a moiety that directs the molecule specifically to the mitochondria.

The most common approach involves conjugating the drug to a lipophilic cation, which accumulates in the mitochondrial matrix due to the large negative membrane potential of the inner mitochondrial membrane. nih.govnih.gov The triphenylphosphonium (TPP) cation is the most widely used moiety for this purpose. nih.govnih.gov The TPP group's positive charge and lipophilicity facilitate its passage across cell and mitochondrial membranes.

While no studies were found that specifically attach a TPP moiety to this compound, this strategy has been successfully applied to structurally similar natural phenolic compounds. For example, derivatives of resveratrol, a polyphenol with a structure related to the resorcinol portion of this compound, have been synthesized with an O-linked TPP group. nih.govresearchgate.net These mitochondria-targeted resveratrol derivatives were shown to accumulate in energized mitochondria and exhibit selective cytotoxicity against fast-growing cells. nih.govresearchgate.net

Similarly, a series of other natural phenolic acids have been conjugated to TPP cations to create mitochondria-targeted antioxidants. nih.govmdpi.com These studies provide a clear blueprint for the design of mitochondrion-targeting this compound derivatives. The synthetic strategy would involve linking the this compound scaffold, likely through one of its hydroxyl groups or by modifying the amide, to an alkyl-TPP linker. This modification is designed to concentrate the compound's inherent biological activity at the site of mitochondrial action, potentially leading to enhanced efficacy and reduced off-target effects.

Ligand Efficiency and Potency Relationships in Optimized Analogues

In drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size. wikipedia.org It helps identify compounds that make efficient use of their atoms to achieve binding affinity, which is a desirable trait for developing drug candidates with favorable physicochemical properties.

LE is calculated from the binding energy (derived from potency values like IC₅₀ or Kᵢ) and normalized by the number of non-hydrogen atoms (NHA) in the molecule. The formula can be expressed as:

LE = 1.4 * (-log IC₅₀) / NHA wikipedia.orgagricarehub.com

A higher LE value indicates a more efficient binder. This metric is particularly useful in the early stages of drug discovery, such as fragment-based screening, for prioritizing hits for further optimization. temple.edu

To illustrate this concept, we can analyze the potency data for the 2,4-dihydroxybenzohydrazide derivatives from section 4.2. By calculating the molecular formula and counting the non-hydrogen atoms, we can estimate the LE for these compounds.

| Compound ID | Substituent | IC₅₀ (µM) | Molecular Formula | NHA | Estimated LE |

| 19 | 2-Nitro | 45.42 | C₁₄H₁₁N₃O₅ | 23 | 0.28 |

| 20 | 3-Nitro | 70.94 | C₁₄H₁₁N₃O₅ | 23 | 0.26 |

| 21 | 4-Nitro | 0.77 | C₁₄H₁₁N₃O₅ | 23 | 0.37 |

NHA (Non-Hydrogen Atoms) and Estimated LE are calculated based on the provided structures. IC₅₀ values are for the specified cell lines in section 4.2.

As shown in the table, compound 21 , which is by far the most potent, also has the highest ligand efficiency. This suggests that the 4-nitro substitution provides a highly efficient binding interaction. During lead optimization, medicinal chemists aim to increase potency without excessively increasing the size and complexity of the molecule, thereby maintaining or improving the ligand efficiency. Other related metrics, such as Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, are also used to guide the optimization of analogues toward viable drug candidates. acs.org

Conformational Preferences and Their Role in Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible molecules like many this compound derivatives, multiple conformations can exist in equilibrium, but typically only one or a small subset of these is active. Understanding the preferred conformation is therefore essential for rational drug design.

The conformation of benzamide derivatives is influenced by several factors, including rotation around key single bonds, such as the bond between the aromatic ring and the carbonyl group, and the C-N amide bond. Studies on N-substituted benzamides have used techniques like X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) to analyze these conformational preferences. researchgate.net For example, analysis of N-isopropylbenzohydroxamic acids revealed that the barrier to rotation around the C(O)-N bond is significant and that different isomers (E/Z) have different stabilities. researchgate.net

The biological relevance of conformation is clearly demonstrated in studies of receptor-ligand interactions. Molecular dynamics simulations of aryl benzamide derivatives binding to the mGluR5 receptor showed that the active molecules adopt specific "linear" and "arc" conformations within the binding site. mdpi.com This implies that for a derivative to be active, its conformational energy landscape must allow it to adopt this specific shape upon binding.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. These methods are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations are used to investigate the electronic structure of 2,4-Dihydroxybenzamide, predicting a range of molecular properties.

DFT studies on related phenolic compounds, such as derivatives of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxybenzoic acid, have been performed to understand their molecular-level characteristics. researchgate.netchemrxiv.org These studies typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, various electronic properties can be calculated. researchgate.net

Key molecular properties predicted by DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. Additionally, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net A computational study on 4-hydroxybenzaldehyde (B117250) and 2,4-dihydroxybenzaldehyde used the B3LYP/6-31++G(d,p) level of theory to explain differences in their reactivity, demonstrating DFT's power in this area. mdpi.com

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results for smaller molecules.

Studies on related compounds like dyes derived from 2,4-dihydroxy benzoic acid have utilized both DFT and ab initio methods to investigate molecular structure. a2bchem.com Ab initio calculations, such as the Hartree-Fock (HF) method and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can precisely characterize the electronic ground state of this compound.

Furthermore, these methods are crucial for studying excited states. Techniques like Configuration Interaction (CI) and Complete Active Space Self-Consistent Field (CASSCF) are employed to understand the photophysical properties of molecules, such as their behavior upon absorbing light. For a molecule like this compound, this could be relevant for understanding its UV-Vis absorption characteristics and potential for fluorescence. chemrxiv.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions in complex systems, such as with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a calculated binding energy or affinity. mdpi.com

Studies on compounds structurally related to this compound have demonstrated the utility of this approach. For instance, novel 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues were docked into the active site of acetylcholinesterase (AChE) to understand their inhibitory activity. nih.gov Similarly, Schiff bases derived from 2,4-dihydroxybenzaldehyde were also docked against AChE and butyrylcholinesterase (BuChE). researchgate.net These docking simulations revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligands and amino acid residues in the active site, which are responsible for the binding affinity. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzamide (B126) Ligand with a Target Protein Note: This table is a hypothetical representation of typical docking output.

| Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding (lower is better). | -7.5 kcal/mol |

| Hydrogen Bonds | Number and type of H-bonds formed with protein residues. | 3 (with Tyr121, Ser200, Gly118) |

| Hydrophobic Interactions | Key residues involved in non-polar interactions. | Trp84, Phe330, Tyr334 |

| Inhibitory Constant (Ki) | Predicted inhibition constant based on binding energy. | 2.5 µM |

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in a solvated, physiologically relevant environment. The simulation, run for nanoseconds or even microseconds, would reveal how the ligand's conformation changes within the binding pocket and how the protein adapts to the ligand. frontiersin.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex over time. nih.gov A stable RMSD plot indicates that the ligand remains securely in the binding pocket. Additionally, MD simulations can elucidate the role of water molecules in mediating interactions and provide a more accurate picture of the binding dynamics than docking alone.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. cresset-group.com It is based on creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another within the solvated binding site and in solution. cresset-group.comrutgers.edu By simulating small steps along this pathway, the difference in binding free energy (ΔΔG) can be calculated with high accuracy, often within 1-2 kcal/mol of experimental values. drugdesigndata.org

Although computationally expensive, FEP is extremely valuable in lead optimization, as it allows researchers to prioritize the synthesis of compounds with the most promising predicted binding affinities. cresset-group.com For a series of benzamide derivatives including this compound, FEP could be used to predict how modifications to the scaffold (e.g., adding or moving a hydroxyl group) would impact its binding potency to a specific target.

Advanced sampling techniques are often used in conjunction with MD and free energy calculations to overcome the challenge of adequately sampling the vast conformational space of a molecular system. Methods like accelerated molecular dynamics or metadynamics can enhance the exploration of different energy states, providing more reliable calculations of binding affinities and a deeper understanding of complex molecular events.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the in silico prediction of biological targets or detailed computational studies on the tautomeric forms and energetics exclusively for the compound this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections (5.3 and 5.4) as per the instructions.

General methodologies for these types of computational studies exist, but their application and results for this compound have not been documented in the accessible scientific domain. Writing content on these specific topics for this compound would require speculation, which would not meet the required standards of scientific accuracy.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy in Disease Models

Anticancer Efficacy Assessments in Various Cancer Cell Lines

Derivatives of 2,4-dihydroxybenzamide have demonstrated notable antiproliferative activity against a spectrum of cancer cell lines. A series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides were synthesized and shown to be potent inhibitors of Heat Shock Protein 90 (HSP90). nih.gov One of the lead compounds, 12c, exhibited an IC₅₀ value of 27.8 ± 4.4 nM against HSP90, which was superior to the reference compounds AUY-922 (luminespib) and BIIB021. nih.gov This potent inhibition of HSP90 led to the degradation of client proteins such as EGFR and Akt, resulting in significant antiproliferative effects in colorectal cancer (HCT116) and non-small cell lung cancer (A549, H460, and H1975) cell lines. nih.gov

Furthermore, a series of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and evaluated for their anticancer potential. mdpi.com Among these, compounds with a nitrophenyl substituent showed the most promise. mdpi.com Specifically, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (compound 21) displayed remarkable cytotoxicity against the glioblastoma cell line LN-229, with an exceptionally low IC₅₀ value of 0.77 µM. mdpi.com This compound also showed significant activity against renal cancer (769-P) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 12.39 µM and 7.81 µM, respectively. mdpi.com Another derivative, N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (compound 19), was most active against the lung adenocarcinoma cell line H1563 with an IC₅₀ of 65.67 µM. mdpi.com Importantly, these active compounds demonstrated high selectivity for cancer cells over the normal human embryonic kidney cell line (HEK-293). mdpi.com

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

|---|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 | Glioblastoma | 0.77 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | HepG2 | Hepatocellular Carcinoma | 7.81 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | 769-P | Renal Cancer | 12.39 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | 769-P | Renal Cancer | 45.42 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | H1563 | Lung Adenocarcinoma | 65.67 |

| N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (20) | H1563 | Lung Adenocarcinoma | 70.94 |

Anti-inflammatory Responses in Cellular Assays and Primary Cells

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally related compounds suggests a potential role for this scaffold in modulating inflammatory pathways. For instance, 2,4-dihydroxybenzaldehyde (B120756) (DHD), an analogue, has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biomolther.orgbiomolther.org Another related compound, 2,4′-dihydroxybenzophenone (DHP), demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway and reducing mitochondrial reactive oxygen species (mtROS) production in LPS-stimulated macrophages. nih.gov These findings for analogous compounds suggest that the 2,4-dihydroxybenzoyl moiety may be a key structural feature for anti-inflammatory activity, warranting further investigation of this compound itself in relevant cellular assays.

Antimicrobial Efficacy Against Resistant Pathogenic Strains

The this compound scaffold has been utilized to develop novel antimicrobial agents with activity against drug-resistant bacteria. A study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid identified several compounds with interesting antibacterial properties, particularly against Gram-positive strains. mdpi.com Notably, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (compound 18) exhibited very strong activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a minimal inhibitory concentration (MIC) of 3.91 µg/mL. mdpi.com The parent compound, 2,4-dihydroxybenzoic acid, has also been reported to inhibit the growth of MRSA at an MIC of 0.5 mg/mL, as well as Gram-negative bacteria such as Escherichia coli and Neisseria gonorrhoeae at an MIC of 1.0 mg/mL. mdpi.comnih.gov

Table 2: Antimicrobial Efficacy of 2,4-Dihydroxybenzoic Acid and its Derivative

| Compound | Pathogenic Strain | Resistance Profile | MIC |

|---|---|---|---|

| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 3.91 µg/mL |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | Methicillin-Resistant (MRSA) | 0.5 mg/mL |

| 2,4-dihydroxybenzoic acid | Escherichia coli | - | 1.0 mg/mL |

| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | - | 1.0 mg/mL |

| 2,4-dihydroxybenzoic acid | Pasteurella multocida | - | 1.0 mg/mL |

Antiparasitic Efficacy in Trypanosome Cultures

The 2,4-dihydroxybenzoyl scaffold has shown significant promise in the development of novel trypanocidal agents. To enhance the potency of 2,4-dihydroxybenzoic acid (2,4-DHBA), a chemical strategy involving conjugation with triphenylphosphonium and quinolinium lipophilic cations (LC) was investigated. nih.gov This approach aimed to target the mitochondria of the parasites. The resulting LC conjugates were highly active, with potencies in the submicromolar to low nanomolar range against both wild-type and multidrug-resistant strains of African trypanosomes, namely Trypanosoma brucei brucei and T. congolense. nih.govtees.ac.uk This represented a remarkable improvement in trypanocidal potency of at least 200-fold, and in some cases, up to >10,000-fold, compared to the parent 2,4-DHBA. nih.gov One of the most potent conjugates, 6e, exhibited a selectivity index of over 23,000 when comparing its activity against trypanosomes to human cells. nih.gov Mechanistic studies indicated that these conjugates affect parasite respiration. nih.govsci-hub.se

In Vivo Proof-of-Concept Studies in Relevant Animal Models

The in vivo potential of this compound derivatives has been explored in preliminary studies. In an acute toxicity assessment using a Danio rerio (zebrafish) embryo model, several of the synthesized hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including the promising anticancer compounds N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) and N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (20), were found to be essentially non-toxic or exhibited low to moderate toxicity. mdpi.com

While not a direct derivative of this compound, the related compound 2,4-dihydroxybenzaldehyde (DHD) has been evaluated in in vivo models of inflammation. In a carrageenan-induced air pouch model in mice, DHD significantly suppressed the exudate volume and the number of polymorphonuclear leukocytes. biomolther.org It also demonstrated anti-nociceptive activity in an acetic acid-induced writhing test in mice. biomolther.org These findings with a closely related analogue provide a rationale for future in vivo investigations of this compound derivatives for inflammatory conditions.

Development of this compound-Based Lead Compounds for Drug Discovery

The diverse biological activities demonstrated by derivatives of this compound underscore its value as a scaffold for the development of lead compounds in drug discovery. The synthesis of twenty-four different hydrazide–hydrazones of 2,4-dihydroxybenzoic acid represents a clear effort to explore the structure-activity relationship (SAR) of this chemical class for anticancer and antimicrobial applications. mdpi.com The strategic modification of the this compound core, such as by introducing nitrophenyl moieties, has led to the identification of compounds with potent and selective anticancer activity. mdpi.com